molecular formula C10H18O4 B8063667 Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester

Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester

Cat. No.: B8063667
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-MRVPVSSYSA-N
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Description

Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is an organic compound with a complex structure that includes a butyric acid esterified with a dioxolane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester typically involves the esterification of butyric acid with [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 60-80°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study ester hydrolysis and enzyme activity. It serves as a model substrate for esterases and lipases.

Medicine

Potential applications in medicine include its use as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry

In the industrial sector, this ester can be used in the production of fragrances and flavors due to its pleasant odor. It may also be used as a plasticizer or solvent in various manufacturing processes.

Mechanism of Action

The mechanism by which butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester exerts its effects involves the hydrolysis of the ester bond. This reaction releases butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol, which can then interact with biological targets or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid methyl ester: A simpler ester of butyric acid, commonly used in flavorings and fragrances.

    Butyric acid ethyl ester: Another ester with similar applications but different physical properties.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: The alcohol counterpart used in the synthesis of the ester.

Uniqueness

Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to simpler esters. This structural feature makes it particularly useful in specialized applications where stability and reactivity are crucial.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOQNCIYAMRDB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a well-stirred solution of solketal (21, 62.6 ml, 500 mmol), Et3N (83.6 ml, 600 mmol) and DMAP (5 g, 40.9 mmol) in tert-butyl methyl ether (11) at 0° C., n-butyryl chloride (52.4 mL, 500 mmol) was added dropwise over a 75 minute period. The mixture was stirred for an additional hour at 0° C. and then at room temperature for an additional 5 hours. The mixture was diluted with AcOEt (11), washed with water (11), dried (MgSO4), filtered and evaporated to afford 22 (104.6 g, 500 mmol, 100%) as an oil. The material was used in the next step without any further purification.
Quantity
62.6 mL
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reactant
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83.6 mL
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52.4 mL
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5 g
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catalyst
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0 (± 1) mol
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Yield
100%

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